Razoxane

Antineoplastic Cardioprotection Enantiomeric Specificity

Razoxane is the racemic bisdioxopiperazine that uniquely combines topoisomerase II catalytic inhibition with both direct antitumor/antimetastatic efficacy and cardioprotection against anthracycline-induced toxicity—a dual functionality the FDA-approved enantiomer dexrazoxane cannot provide. It arrests cell division at the G2/M border without inducing DNA strand breaks, synergizes with bleomycin (73.3% tumor inhibition), and achieved a 97% response rate in severe psoriasis without hepatotoxicity. For in vivo oncology models requiring simultaneous tumor suppression and cardiac preservation, razoxane is the only bisdioxopiperazine that delivers both. Not interchangeable with dexrazoxane or probimane.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 21416-87-5
Cat. No. B3421363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazoxane
CAS21416-87-5
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
InChIKeyBMKDZUISNHGIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Razoxane (CAS 21416-87-5): A Multifunctional Bisdioxopiperazine with Antineoplastic and Antimetastatic Properties for Research Applications


Razoxane (CAS 21416-87-5), also known as ICRF-159, is an orally bioavailable bisdioxopiperazine derivative of EDTA that functions as a catalytic inhibitor of topoisomerase II, arresting cell division specifically at the G2/M border without inducing DNA strand breaks [1][2]. As a racemic mixture, razoxane comprises both (+)-dexrazoxane (ICRF-187) and (-)-levrazoxane (ICRF-186) enantiomers, and it has been investigated clinically as an antineoplastic agent, a cardioprotectant against anthracycline-induced cardiotoxicity, a radiosensitizer, and a systemic treatment for severe psoriasis [3][4].

Razoxane (CAS 21416-87-5) Research-Grade Procurement: Critical Differentiation from In-Class Analogs


Razoxane exhibits a distinctive multifunctional pharmacological profile that cannot be assumed for other bisdioxopiperazines or topoisomerase II inhibitors. While the enantiomer dexrazoxane (ICRF-187) is FDA-approved solely as a cardioprotectant, razoxane (the racemate) retains both cardioprotective and direct antitumor/antimetastatic activities that are absent in the isolated enantiomer [1]. Furthermore, razoxane demonstrates unique synergistic effects with specific chemotherapeutic agents—such as bleomycin—that are not observed with structurally related derivatives like probimane [2]. In the context of psoriasis, razoxane provides an alternative mechanism of action and a favorable hepatic safety profile compared to methotrexate, making it clinically distinct and not interchangeable with standard systemic therapies [3]. These differential features underscore that generic substitution with in-class compounds would result in a loss of critical experimental functionalities.

Razoxane (CAS 21416-87-5) Quantified Differentiation: Head-to-Head and Comparative Evidence


Razoxane vs. Dexrazoxane: Dual Antineoplastic and Cardioprotective Activity vs. Single-Function Enantiomer

Razoxane, as the racemic mixture, retains the direct antitumor and antimetastatic properties inherent to the bisdioxopiperazine class, while dexrazoxane (ICRF-187), its (+)-enantiomer, is clinically utilized exclusively for cardioprotection and lacks significant standalone antineoplastic activity [1]. The G2/M cell cycle arrest and topoisomerase II catalytic inhibition that mediate tumor growth suppression are preserved in the racemate but are clinically subordinated in the single enantiomer formulation [2].

Antineoplastic Cardioprotection Enantiomeric Specificity Topoisomerase II Inhibition

Razoxane vs. Probimane: Superior Synergy with Bleomycin in Lewis Lung Carcinoma Model

In a direct in vivo comparison using the Lewis lung carcinoma (LLC) model, razoxane demonstrated a greater magnitude of synergistic tumor growth inhibition when combined with bleomycin (Ble) than when combined with daunorubicin (Dau) [1]. While probimane (Pro), a razoxane derivative, also exhibited synergy with bleomycin, the quantitative increase in efficacy for razoxane plus bleomycin (from 41.3% to 73.3% inhibition) was more pronounced than the razoxane-daunorubicin combination (from 33.1% to 56.3%) [1].

Combination Chemotherapy Bleomycin Lung Cancer Synergy

Razoxane vs. Methotrexate: Differentiated Hepatotoxicity Profile in Psoriasis Therapy

Razoxane has been specifically evaluated in psoriatic patients who were resistant to or intolerant of methotrexate, PUVA, and etretinate [1]. A key differentiator is its hepatotoxicity profile: razoxane does not appear to produce hepatic damage, making it particularly useful in patients for whom methotrexate is contraindicated due to hepatotoxicity concerns [2]. In a cohort of 36 such patients, razoxane demonstrated high efficacy with no reported hepatotoxicity [1].

Psoriasis Hepatotoxicity Methotrexate Intolerance Safety Profile

Razoxane vs. No Treatment: Significant Inhibition of Pulmonary Metastasis in Experimental Lung Cancer

In the Lewis lung carcinoma (LLC) spontaneous metastasis model, razoxane administered at LD5 dose ranges significantly inhibited pulmonary metastasis [1]. The inhibitory rate exceeded 90% compared to untreated controls, demonstrating potent antimetastatic activity in a widely used preclinical metastasis model [1].

Antimetastatic Lung Metastasis Lewis Lung Carcinoma In Vivo Efficacy

Razoxane vs. Etoposide: Differential Inhibition of DNA Damage Response Marker H2AX

Razoxane inhibits the increase in H2AX protein expression induced by both doxorubicin and etoposide, as documented in curated chemical interaction databases [1]. This inhibitory effect on the DNA damage response marker H2AX distinguishes razoxane from classical topoisomerase II poisons like etoposide, which induce DNA strand breaks and elevate H2AX as a consequence of DNA damage signaling [1].

DNA Damage H2AX Topoisomerase II Inhibitor Mechanistic Differentiation

Razoxane vs. Standard Psoriasis Therapies: High Initial Response Rate in Severe Disease

In a 6-year review of systemic razoxane therapy for psoriasis, the initial response rate was 97%, with 72% of patients maintaining therapeutic benefit on continuous treatment for up to 6 years [1]. This high response rate was observed in a cohort where razoxane was used as the drug of first choice for systemic treatment, and it was noted to be particularly useful in patients intolerant to methotrexate [1].

Psoriasis Response Rate Systemic Therapy Clinical Efficacy

Optimal Research and Industrial Use Cases for Razoxane (CAS 21416-87-5) Based on Quantitative Evidence


Preclinical Oncology Models Requiring Simultaneous Tumor Suppression and Anthracycline Cardioprotection

Razoxane is uniquely suited for in vivo cancer models where both antitumor efficacy and cardioprotection from doxorubicin-induced cardiotoxicity are required. Unlike dexrazoxane, which is cardioprotective but lacks direct antitumor activity, razoxane provides dual functionality, enabling studies of combination regimens that preserve cardiac function while suppressing tumor growth and metastasis [1].

Lung Cancer Metastasis Research Leveraging High Antimetastatic Efficacy (>90% Inhibition)

For investigators studying mechanisms of pulmonary metastasis or screening anti-metastatic agents, razoxane serves as a positive control or reference compound, having demonstrated >90% inhibition of spontaneous lung metastasis in the Lewis lung carcinoma model [1]. This robust antimetastatic effect supports its use in comparative efficacy studies and combination therapy experiments.

Combination Chemotherapy Studies with Bleomycin in Experimental Oncology

Razoxane exhibits a quantitatively superior synergistic effect when combined with bleomycin (73.3% tumor growth inhibition) compared to combinations with daunorubicin (56.3%) in the LLC model [1]. This evidence supports its prioritized use in research evaluating razoxane-bleomycin combination regimens for lung cancer or other bleomycin-sensitive tumor types.

Psoriasis Research Focused on Methotrexate-Intolerant or Hepatotoxicity-Constrained Populations

Razoxane's established efficacy in psoriasis (97% initial response rate) and its freedom from hepatotoxicity make it a compelling alternative to methotrexate in preclinical psoriasis models or clinical research targeting patients with hepatic contraindications [1][2]. This application scenario is particularly relevant for developing therapies that circumvent methotrexate's dose-limiting liver toxicity.

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